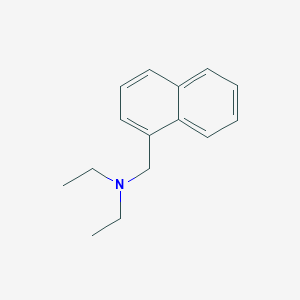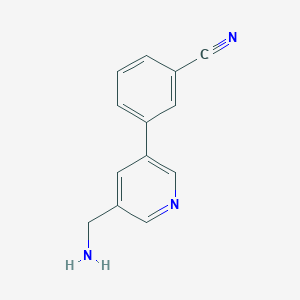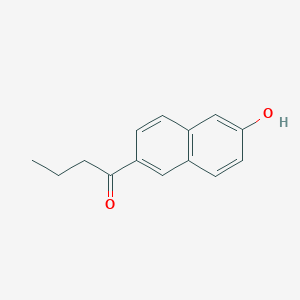
1-(6-Hydroxynaphthalen-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol It is a derivative of naphthalene, featuring a hydroxyl group at the 6th position and a butanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 6-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Hydroxynaphthalen-2-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-naphthoyl)butan-1-one or 1-(6-naphthyl)butanoic acid.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)butanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(6-Hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions such as copper (II), leading to changes in its fluorescence properties. This interaction is facilitated by the hydroxyl and carbonyl groups, which coordinate with the metal ions . Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
1-(6-Hydroxynaphthalen-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(6-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
1-(6-Hydroxynaphthalen-2-yl)propan-1-one: Contains a propanone group, leading to variations in its chemical behavior and uses.
Propiedades
Número CAS |
110325-93-4 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(6-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3 |
Clave InChI |
VFKBZAOTWQQXFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


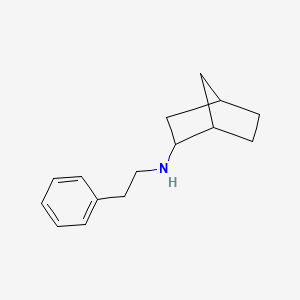
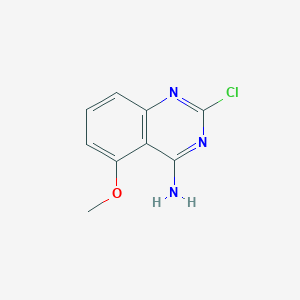
![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)


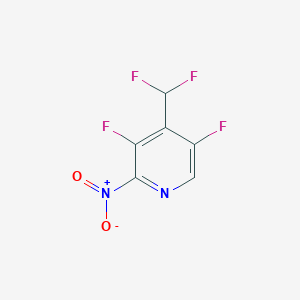
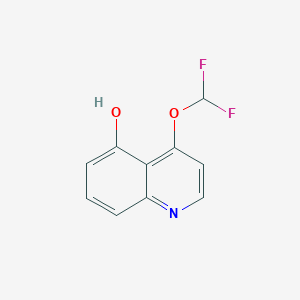
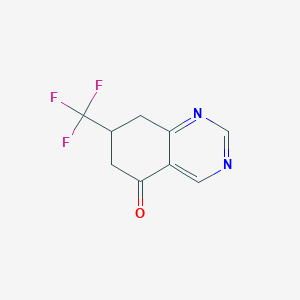

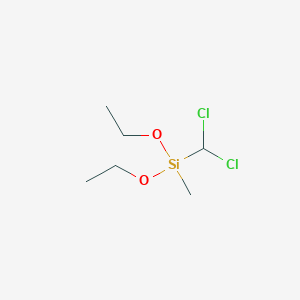
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

